molecular formula C18H17F3N2O3S B12268146 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B12268146
M. Wt: 398.4 g/mol
InChI Key: YFNLNGLQKVJCEI-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a benzothiophene core and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and an appropriate alkyne or alkene precursor.

    Attachment of the Ethanediamide Moiety: The ethanediamide group can be introduced via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be attached through a nucleophilic substitution reaction, often using trifluoromethyl phenyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the benzothiophene ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the benzothiophene ring.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or reduced benzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving benzothiophene derivatives.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzothiophene core can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Trifluoromethyl Phenyl Derivatives: Compounds with trifluoromethyl phenyl groups attached to different cores.

    Ethanediamide Derivatives: Compounds with ethanediamide groups attached to various aromatic or heteroaromatic cores.

Uniqueness

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of its benzothiophene core, trifluoromethyl phenyl group, and ethanediamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H17F3N2O3S

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)11-3-1-4-12(9-11)23-16(25)15(24)22-10-17(26)7-2-5-14-13(17)6-8-27-14/h1,3-4,6,8-9,26H,2,5,7,10H2,(H,22,24)(H,23,25)

InChI Key

YFNLNGLQKVJCEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O

Origin of Product

United States

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